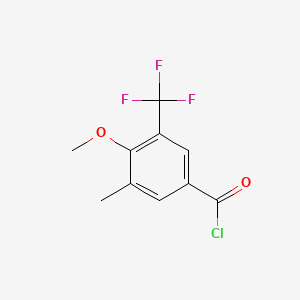

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride

CAS No.: 1431329-64-4

Cat. No.: VC2729212

Molecular Formula: C10H8ClF3O2

Molecular Weight: 252.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431329-64-4 |

|---|---|

| Molecular Formula | C10H8ClF3O2 |

| Molecular Weight | 252.62 g/mol |

| IUPAC Name | 4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride |

| Standard InChI | InChI=1S/C10H8ClF3O2/c1-5-3-6(9(11)15)4-7(8(5)16-2)10(12,13)14/h3-4H,1-2H3 |

| Standard InChI Key | YUARQUDWZUWICU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)Cl |

| Canonical SMILES | CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)Cl |

Introduction

Chemical Identity and Structure

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS Number: 1431329-64-4) belongs to the chemical family of substituted benzoyl chlorides . The compound features a benzoyl chloride framework with three key substituents: a methoxy group at the 4-position, a methyl group at the 3-position, and a trifluoromethyl group at the 5-position of the benzene ring. The molecular formula can be derived as C₁₀H₈ClF₃O₂ based on its chemical name.

The structure combines several functional elements that contribute to its chemical reactivity and potential uses. The benzoyl chloride group (-COCl) is highly reactive toward nucleophiles, making it valuable for various synthetic applications. The trifluoromethyl group (CF₃) adds lipophilicity and metabolic stability when incorporated into pharmaceutical candidates, while the methoxy and methyl groups can further modify the electronic and steric properties of the molecule.

Physical and Chemical Properties

While comprehensive physical data is limited in the available sources, the compound is primarily used for laboratory chemical applications . Based on structural analogues and related compounds, we can infer several properties that would be characteristic of this compound.

Table 1: Physical and Chemical Properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1431329-64-4 | |

| Molecular Formula | C₁₀H₈ClF₃O₂ | - |

| Recommended Use | Laboratory chemicals | |

| Flash Point | No information available | |

| Autoignition Temperature | No information available |

Like most benzoyl chlorides, this compound would be expected to be moisture-sensitive, reacting with water to form the corresponding benzoic acid and hydrogen chloride. This reactivity is an important consideration for both handling and storage purposes.

| Classification Category | Rating | Source |

|---|---|---|

| Skin Corrosion/Irritation | Category 1B | |

| Serious Eye Damage/Eye Irritation | Category 1 | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

These classifications indicate that the compound is corrosive to skin and eyes, and can cause respiratory irritation when inhaled . The safety data sheet explicitly warns that it "causes severe skin burns and eye damage" and "may cause respiratory irritation" .

Toxicological and Environmental Considerations

Toxicological Profile

-

The compound is classified as causing target organ toxicity with single exposure, specifically affecting the respiratory system .

-

It is corrosive by all exposure routes, causing severe damage to tissues it contacts .

-

In case of ingestion, gastric lavage or induced emesis is contraindicated due to the corrosive nature of the compound and risk of perforation .

-

The compound causes severe swelling and damage to delicate tissues, with danger of perforation to the stomach or esophagus following ingestion .

No specific information is available regarding carcinogenicity, mutagenicity, reproductive effects, developmental effects, or teratogenicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume